

Structure-activity relationship (SAR) studies of 2-imino-1,3-thiazines

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Compound of Interest

Compound Name: 3-methyl-6H-1,3-thiazin-2-imine

Cat. No.: B141329

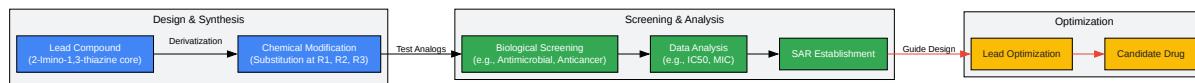
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A comprehensive analysis of the structure-activity relationship (SAR) of 2-imino-1,3-thiazine derivatives reveals a versatile scaffold with a wide array of pharmacological activities.^{[1][2]} These compounds have been extensively studied for their therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antituberculosis properties.^{[3][4][5]} The biological activity of these molecules is highly dependent on the nature and position of substituents on the thiazine ring and the exocyclic imino group.

This guide provides a comparative analysis of various 2-imino-1,3-thiazine derivatives, supported by experimental data from key research studies. It outlines the synthetic strategies, biological evaluation protocols, and summarizes the critical structural features that govern their efficacy and potency.

General Synthesis and SAR Workflow

The development of novel 2-imino-1,3-thiazine derivatives typically follows a structured workflow. The process begins with the synthesis of a lead compound, often through the cyclization of chalcones with thiourea or related precursors.^{[3][6]} This core structure is then systematically modified, and the resulting analogs are subjected to biological screening to establish a structure-activity relationship, which guides the design of more potent and selective compounds.



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Caption: General workflow for Structure-Activity Relationship (SAR) studies.

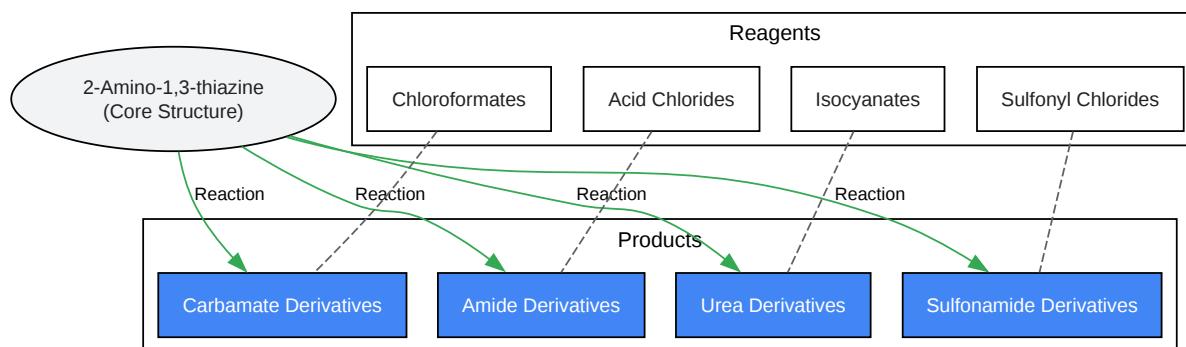
Antituberculosis and Anticancer SAR of 2-Amino-1,3-Thiazine Derivatives

A significant study by Prasad et al. explored a series of 2-amino-1,3-thiazine derivatives, which exist in tautomeric equilibrium with the 2-imino form.^[4] They synthesized amides, carbamates, sulfonamides, and urea derivatives and evaluated their efficacy against *Mycobacterium tuberculosis* H37Rv and various cancer cell lines.^[4]

Key SAR Findings:

- **Antituberculosis Activity:** The study revealed that compounds with a 4-chlorophenyl substitution at the amide moiety (Compound 9b) and a 4-fluorophenyl group (Compound 9h) exhibited the most potent antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL.^[4] The presence of electron-withdrawing groups on the phenyl ring attached to the amide nitrogen appears to be favorable for activity.
- **Anticancer Activity:** Against the HOP-62 non-small cell lung cancer line, the N-acetyl derivative (Compound 9a) and the 4-chlorobenzoyl derivative (Compound 9b) showed significant activity. In general, the amide derivatives demonstrated better anticancer activity compared to the carbamate, sulfonamide, or urea derivatives.^[4]

The general synthetic pathway involves the reaction of a core 2-amino-1,3-thiazine compound with various acid chlorides, chloroformates, sulfonyl chlorides, and isocyanates to yield the target derivatives.^[4]



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Caption: Synthetic routes to various 2-amino-1,3-thiazine derivatives.

Table 1: Antituberculosis and Anticancer Activity of 2-Amino-1,3-Thiazine Derivatives (9a-9q)

Data sourced from Prasad et al., 2019.[\[4\]](#)

Compound	R Group	Antituberculosis Activity (MIC in μ g/mL)	Anticancer Activity (GI50 in μ M, HOP-62 Cell Line)
9a	Acetyl	3.12	11.2
9b	4-Chlorobenzoyl	0.78	12.1
9c	4-Methylbenzoyl	1.56	15.4
9d	4-Methoxybenzoyl	3.12	19.8
9e	2,4-Dichlorobenzoyl	1.56	14.2
9f	3,4,5-Trimethoxybenzoyl	6.25	>100
9g	2-Fluorobenzoyl	1.56	13.7
9h	4-Fluorobenzoyl	0.78	12.9
9i	2-Naphthoyl	3.12	25.1
9j	Methoxycarbonyl	6.25	>100
9k	Ethoxycarbonyl	6.25	>100
9l	Benzoyloxycarbonyl	12.5	>100
9m	4-Nitrobenzyloxycarbonyl	12.5	>100
9n	Phenylsulfonyl	6.25	>100
9o	4-Methylphenylsulfonyl	6.25	>100
9p	Phenylaminocarbonyl	6.25	>100
9q	4-Chlorophenylaminocarbonyl	3.12	89.2
Rifampicin	(Standard)	0.025	-

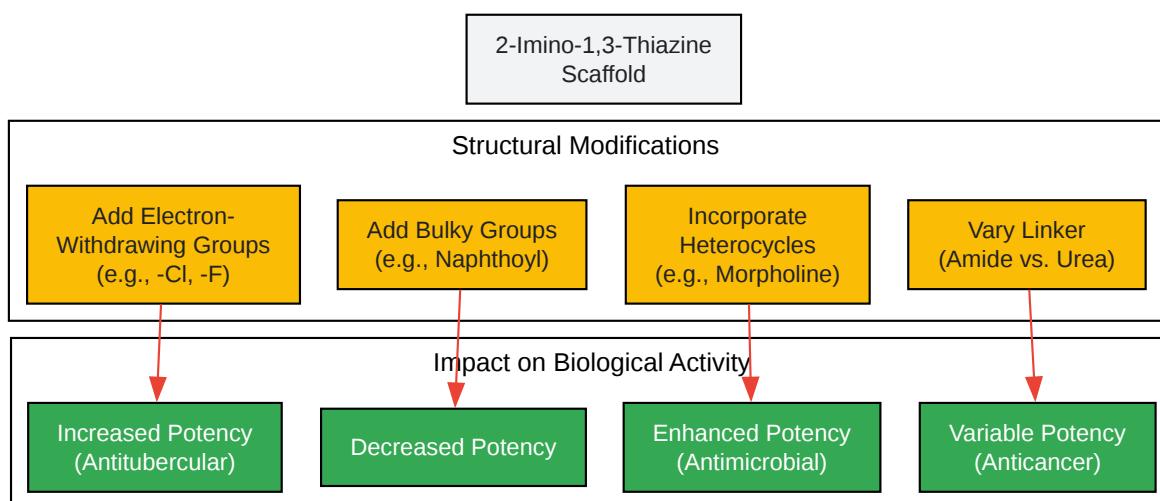
Adriamycin	(Standard)	-	0.08
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Antimicrobial SAR of 2-Imino-1,3-Thiazine Derivatives

The 2-imino-1,3-thiazine scaffold is a core component of various compounds with significant antimicrobial activity.^[6] Studies have shown that substitutions on the thiazine ring system heavily influence their potency against both Gram-positive and Gram-negative bacteria.^[7]

Key SAR Findings:

- Effect of Heteroatoms: The introduction of additional heteroatoms into the heterocyclic system, such as in morpholine-substituted derivatives, has been observed to enhance antibacterial activity.^{[6][7]}
- Role of Phenolic Groups: The presence of a phenolic hydroxyl group can contribute significantly to the antimicrobial properties of these compounds.^[6]
- Substitutions on Aryl Rings: In a series of 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines, substitutions on the 6-aryl ring modulated antibacterial and antifungal activity.^[7]



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Caption: Logical relationships in the SAR of 2-imino-1,3-thiazines.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for SAR studies. Below are methodologies adapted from the cited literature for key biological assays.

Antituberculosis Activity: Microplate Alamar Blue Assay (MABA)[4]

- Preparation: A suspension of *Mycobacterium tuberculosis* H37Rv ATCC 27294 is prepared in Middlebrook 7H9 broth supplemented with OADC. The suspension is adjusted to a McFarland standard of 1.0.
- Compound Addition: The test compounds are dissolved in DMSO and serially diluted in a 96-well microplate. The final concentration of DMSO is kept below 1% to avoid toxicity.
- Inoculation: The bacterial suspension is added to each well containing the test compounds. Control wells (no drug, no bacteria, and standard drug like Rifampicin) are included.
- Incubation: The plates are sealed and incubated at 37°C for 7 days.
- Reading: After incubation, a freshly prepared solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Anticancer Activity: Sulforhodamine B (SRB) Assay[4]

- Cell Culture: Human cancer cell lines (e.g., HOP-62) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and incubated for 24 hours.

- Compound Treatment: Test compounds are added to the wells at various concentrations and incubated for 48 hours.
- Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour. The plates are then washed with distilled water and air-dried.
- Staining: Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature for 10 minutes. The plates are then washed with 1% acetic acid to remove unbound dye.
- Measurement: The bound SRB dye is solubilized with a Tris base solution. The absorbance is measured at 540 nm using a plate reader.
- GI50 Calculation: The Growth Inhibitory concentration (GI50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from dose-response curves. Adriamycin is typically used as a positive control.

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